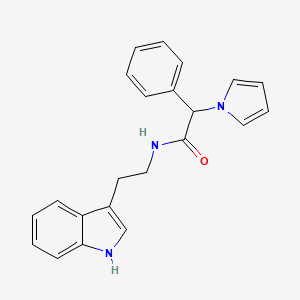

N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

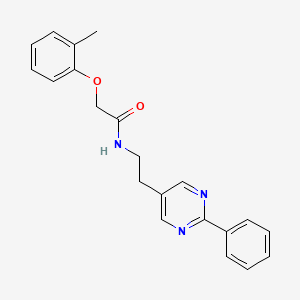

“N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a complex organic compound that contains several functional groups and rings. It has an indole ring, a phenyl ring, and a pyrrole ring, which are all aromatic. It also contains an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole, phenyl, and pyrrole rings would contribute to the compound’s aromaticity, while the acetamide group would introduce polarity .Applications De Recherche Scientifique

Antiallergic Applications

N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, a compound in the series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, has been researched for its antiallergic properties. One study by Menciu et al. (1999) found that variations in the indole substituents and the length of the alkanoic chain influenced the antiallergic potency of this compound series. They identified one amide, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, as being particularly potent, demonstrating significant inhibitory activity in IL-4 and IL-5 production tests, which are important in antiallergic responses (Menciu et al., 1999).

Synthesis and Molecular Docking

Another area of research involving this compound is its synthesis and molecular docking analysis. Sharma et al. (2018) synthesized a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which exhibited promising anticancer activity. Their study involved extensive spectroscopic analysis and in silico modeling targeting the VEGFr receptor, highlighting the compound's potential as an anticancer drug (Sharma et al., 2018).

Antioxidant Properties

Research on the antioxidant properties of related compounds has also been conducted. Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. They found that several compounds exhibited significant activity, with some showing remarkable activity at low concentrations, indicating potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

Corrosion Inhibition

In the field of corrosion inhibition, Verma et al. (2016) studied the influence of 3-amino alkylated indoles, including derivatives similar to N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, on mild steel in acidic solutions. They discovered that these compounds, particularly those with cyclic amino groups, exhibit high inhibition efficiency, highlighting their potential use in corrosion prevention (Verma et al., 2016).

Chemoselective Acetylation

Another study by Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst. This study is relevant for the synthesis of antimalarial drugs and demonstrates the compound's role in pharmaceutical synthesis (Magadum & Yadav, 2018).

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c26-22(21(25-14-6-7-15-25)17-8-2-1-3-9-17)23-13-12-18-16-24-20-11-5-4-10-19(18)20/h1-11,14-16,21,24H,12-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAXXIMIDWEPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCCC2=CNC3=CC=CC=C32)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2706769.png)

![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2706776.png)

![N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide](/img/structure/B2706778.png)

![2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide](/img/structure/B2706780.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B2706783.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2706784.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2706787.png)

![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)